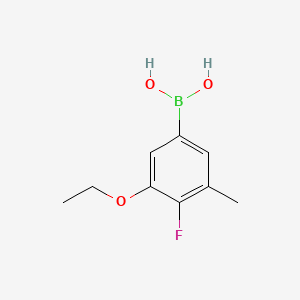

(3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(3-ethoxy-4-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-3-14-8-5-7(10(12)13)4-6(2)9(8)11/h4-5,12-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDPGHBOIVCYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OCC)F)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Starting material : 3-Ethoxy-4-fluoro-5-methylbromobenzene (hypothetical analog of 3-fluoro-4-ethoxybromobenzene).

-

Solvent : Anhydrous THF under nitrogen atmosphere.

-

Temperature : -70°C for borate addition, followed by gradual warming to room temperature.

-

Workup : Hydrolysis with 6M HCl, extraction with ethyl acetate, and concentration under reduced pressure.

This method typically achieves crude yields of ~70–78% after purification via recrystallization or column chromatography. Challenges include the sensitivity of the Grignard intermediate to moisture and the need for strict temperature control to minimize side reactions.

Lithium-Halogen Exchange with Triisopropyl Borate

Lithium-halogen exchange offers superior regiocontrol for polysubstituted aryl boronic acids. A protocol adapted from the synthesis of 3,5-difluoro-4-methylphenylboronic acid involves treating 4-bromo-2-ethoxy-6-fluoro-3-methyltoluene with n-butyllithium (-78°C, THF), followed by triisopropyl borate.

Stepwise Procedure

-

Halogenation : Bromination of 2-ethoxy-6-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) under radical conditions.

-

Lithiation : Reaction of the brominated intermediate with 2.6M n-BuLi in hexanes at -78°C for 3 hours.

-

Borylation : Quenching the aryl lithium species with triisopropyl borate, followed by acidification (1N HCl) to pH 5–6.

-

Purification : Ethyl acetate extraction and solvent evaporation, yielding the target compound after hexane rinsing.

Key Data Table: Lithium-Halogen Exchange Method

| Parameter | Value | Source |

|---|---|---|

| Starting material | 4-Bromo-2-ethoxy-6-fluoro-3-methyltoluene | |

| Lithiation temperature | -78°C | |

| Borate reagent | Triisopropyl borate (99%) | |

| Final yield | 70–78% | |

| Purity (HPLC) | >98% |

This method’s efficiency depends on the steric and electronic effects of the ethoxy and methyl groups, which can hinder lithiation at the desired position.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation leverages directing groups to achieve precise substitution patterns. For (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid, the ethoxy group may act as a directing group, facilitating boronation at the para position relative to fluorine.

Mechanistic Insights

-

Directing group activation : The ethoxy group coordinates with a strong base (e.g., LDA), deprotonating the ortho position.

-

Borylation : Electrophilic boron reagents (e.g., B(OiPr)₃) react with the generated aryl lithium intermediate.

-

Acid hydrolysis : Conversion of the boronate ester to the boronic acid.

Challenges and Mitigation

-

Competing directing effects : The fluorine atom’s electronegativity may interfere with metalation, necessitating adjusted base stoichiometry.

-

Side reactions : Protodeboronation or over-metalation can occur, requiring optimized reaction times and temperatures.

Suzuki-Miyaura Coupling via Boronic Ester Intermediates

While Suzuki-Miyaura coupling is typically used to utilize boronic acids, the synthesis of boronic esters (e.g., pinacol boronic esters) serves as a precursor strategy. For example, 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be fluorinated selectively to introduce the fluorine substituent.

Fluorination of Boronic Esters

-

Electrophilic fluorination : Using Selectfluor™ or N-fluorobenzensulfonimide (NFSI) in acetonitrile.

-

Regioselectivity : The methyl group’s steric bulk directs fluorination to the para position relative to ethoxy.

-

Hydrolysis : Acidic cleavage of the boronic ester to yield the free boronic acid.

This route’s success hinges on the compatibility of the boronic ester with fluorination conditions, which may require protecting group strategies to prevent deboronation.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard borylation | 70–78 | Moderate | Simple workup | Moisture sensitivity |

| Lithium-halogen exchange | 70–78 | High | Excellent regiocontrol | Cryogenic conditions |

| Directed ortho-metalation | 60–70 | Low | Positional precision | Competing directing effects |

| Boronic ester fluorination | 50–65 | Moderate | Functional group tolerance | Multi-step synthesis |

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

¹H NMR : Characteristic peaks include δ 1.45 (t, J = 7.0 Hz, OCH₂CH₃), δ 2.35 (s, Ar-CH₃), and δ 6.70–7.10 (aromatic protons).

-

HPLC : Purity >98% achieved via reverse-phase C18 columns with acetonitrile/water mobile phases.

Industrial-Scale Considerations

For large-scale production, the lithium-halogen exchange method is preferred due to its reproducibility and high yield. However, the Grignard route offers cost advantages if moisture-controlled environments are feasible. Recent advances in continuous flow chemistry could mitigate challenges associated with cryogenic conditions, enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.

Protodeboronation: Acidic conditions, such as hydrochloric acid or acetic acid, are used.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Corresponding phenols.

Protodeboronation: Substituted benzenes.

Scientific Research Applications

(3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid has diverse applications in scientific research, including:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid (Table 1):

Table 1: Key Structural Analogs

| CAS No. | Compound Name | Substituents (Position) | Similarity Score |

|---|---|---|---|

| 900174-65-4 | 3-Ethoxy-4-fluorophenylboronic acid | Ethoxy (3), Fluoro (4) | 0.97 |

| 854778-31-7 | (4-Fluoro-3-methoxyphenyl)boronic acid | Methoxy (3), Fluoro (4) | 0.94 |

| 850589-53-6 | (3-Ethoxy-5-fluorophenyl)boronic acid | Ethoxy (3), Fluoro (5) | 0.88 |

| 208641-98-9 | (3,5-Difluoro-4-methoxyphenyl)boronic acid | Methoxy (4), Fluoro (3,5) | 0.88 |

Key Observations :

- Electronic Effects : Ethoxy (–OCH₂CH₃) is more electron-donating than methoxy (–OCH₃), raising the pKa of the boronic acid group compared to 854778-31-5. This reduces Lewis acidity, impacting diol-binding affinity (critical in sensor design) .

- Fluorine’s Role : The 4-fluoro substituent exerts an electron-withdrawing effect, stabilizing the boronate conjugate base and enhancing electrophilicity in Suzuki reactions .

Cross-Coupling Reactions

- However, fluorine’s electron-withdrawing effect counterbalances this by increasing electrophilicity .

- Meta-Selective C–H Functionalization : Unlike simpler boronic acids, derivatives with bulky substituents (e.g., 5-methyl) can act as meta-directing groups (meta-DGs) in C–H activation, enabling polysubstituted aromatic synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Formula | Avg. Mass (g/mol) | Solubility (H₂O) | pKa (Estimated) |

|---|---|---|---|---|

| (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid | C₉H₁₂BFO₃ | 198.00* | Low | ~8.5–9.0 |

| 3-Ethoxy-4-fluorophenylboronic acid | C₈H₁₀BFO₃ | 184.96 | Moderate | ~8.0–8.5 |

| (4-Fluoro-3-methoxyphenyl)boronic acid | C₇H₇BFO₃ | 170.94 | High | ~7.5–8.0 |

*Calculated based on molecular formula.

Notes:

Drug Design and Enzyme Inhibition

- Boronic Acid Prodrugs : Unlike aliphatic boronic acids (e.g., bortezomib), the target’s aromatic substituents may limit enzymatic inhibition via reversible electrophilicity. However, its stability (vs. boronic esters) makes it a candidate for prodrug derivatization .

- SARS-CoV-2 Protease Inhibitors : Analogous β-amido boronic acids show binding via boronic acid warheads; the target’s substituents could be optimized for similar activity .

Materials Science

- Adsorbents : Boronic acid-modified resins (e.g., 4-carboxyphenylboronic acid) exhibit high diol adsorption. The target’s ethoxy and methyl groups may reduce loading efficiency but improve selectivity for specific diols .

Q & A

Q. What are the standard synthetic routes for synthesizing (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. Aryl halides or triflates are reacted with bis(pinacolato)diboron in the presence of palladium catalysts. Purification often requires derivatization into boronic esters (e.g., pinacol esters) to avoid decomposition during chromatography . Challenges include steric hindrance from substituents like ethoxy and methyl groups, which may necessitate optimized ligand systems (e.g., SPhos or XPhos) to enhance coupling efficiency.

Q. Which analytical techniques are most effective for characterizing (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid?

Key methods include:

- NMR spectroscopy : and NMR confirm boronic acid identity and substituent positions.

- Mass spectrometry (MS) : MALDI-TOF with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in situ esterification, enabling accurate mass determination .

- HPLC : Reversed-phase chromatography with ion-pairing agents (e.g., triethylamine) resolves boronic acids from hydrolyzed byproducts.

Q. What are the primary applications of this compound in drug discovery?

Boronic acids are utilized as proteasome inhibitors (e.g., bortezomib analogs), leveraging their reversible covalent binding to catalytic threonine residues . They also serve as intermediates in synthesizing kinase inhibitors and antimicrobial agents, where the ethoxy and fluoro groups enhance metabolic stability and target affinity .

Q. How should researchers handle and store (3-Ethoxy-4-fluoro-5-methylphenyl)boronic acid to ensure stability?

Store under inert atmosphere (argon) at -20°C to prevent oxidation. Solubilize in anhydrous DMSO or THF for reactions. Avoid prolonged exposure to moisture, which accelerates protodeboronation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for sterically hindered arylboronic acids like this compound?

Strategies include:

- Ligand selection : Bulky ligands (e.g., XPhos) improve catalyst turnover by mitigating steric effects.

- Solvent optimization : Use toluene or dioxane at elevated temperatures (80–100°C) to enhance reactivity.

- Preactivation : Convert boronic acid to the trifluoroborate salt to stabilize the active species .

Q. What methodologies are used to assess binding kinetics between this boronic acid and diol-containing biomolecules?

- Stopped-flow fluorescence : Measures real-time binding kinetics (e.g., and ) with sugars like D-fructose, revealing subsecond equilibration times .

- Surface plasmon resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran surfaces to quantify glycoprotein binding affinity and selectivity under physiological pH .

Q. How do substituents (ethoxy, fluoro, methyl) influence the binding affinity and selectivity of this boronic acid?

- Ethoxy group : Enhances lipophilicity and stabilizes the trigonal boronate ester via electron donation.

- Fluoro substituent : Withdraws electron density, increasing Lewis acidity of boron and strengthening diol interactions.

- Methyl group : Introduces steric effects that may reduce non-specific binding to proteins .

Q. What challenges arise in mass spectrometric analysis of this compound, and how can they be mitigated?

Boronic acids undergo dehydration/trimerization to boroxines, complicating MS interpretation. Solutions include:

- Derivatization : Convert to pinacol esters pre-analysis.

- Matrix-assisted stabilization : Use DHB in MALDI-MS for on-plate esterification, suppressing boroxine artifacts .

Q. How can thermal stability be evaluated for flame-retardant applications?

Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to assess decomposition pathways. Substituents like ethoxy and methyl increase char residue by promoting crosslinking, while fluorine enhances gas-phase radical quenching .

Q. What strategies improve selectivity of boronic acid-based biosensors for Gram-positive bacteria detection?

Functionalize carbon dots with boronic acid to target bacterial glycocalyx. Optimize buffer conditions (e.g., high-salt PBS) to minimize non-specific interactions with hydrophobic proteins. Fluorescence quenching assays show higher affinity for Gram-positive strains due to teichoic acid binding .

Contradictions and Considerations

- Binding Specificity : While boronic acids exhibit high affinity for diols (e.g., sugars), SPR studies reveal secondary interactions (e.g., hydrophobic effects) can reduce selectivity, necessitating buffer optimization .

- Thermodynamic vs. Kinetic Data : Stopped-flow kinetics indicate rapid equilibration (<10 sec), but sensor response times may vary due to diffusion limitations in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.